molecular formula C20H13NO4 B2863030 5-(9H-Carbazol-9-YL)isophthalic acid CAS No. 1800465-14-8

5-(9H-Carbazol-9-YL)isophthalic acid

Cat. No.: B2863030
CAS No.: 1800465-14-8
M. Wt: 331.327
InChI Key: FSBOFYVDIUYNAR-UHFFFAOYSA-N
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Description

5-(9H-Carbazol-9-YL)isophthalic acid is an organic compound with the molecular formula C20H13NO4 and a molecular weight of 331.32 g/mol . This compound is characterized by the presence of a carbazole moiety attached to an isophthalic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Carbazol-9-YL)isophthalic acid typically involves the reaction of carbazole with isophthalic acid under specific conditions. One common method is the condensation reaction, where carbazole is reacted with isophthalic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

5-(9H-Carbazol-9-YL)isophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties .

Mechanism of Action

The mechanism of action of 5-(9H-Carbazol-9-YL)isophthalic acid involves its interaction with specific molecular targets and pathways. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence the compound’s photophysical and chemical properties, making it suitable for applications in materials science and catalysis . Additionally, the isophthalic acid core can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    5-(9H-Carbazol-9-YL)terephthalic acid: Similar structure but with a different position of the carboxyl groups.

    5-(9H-Carbazol-9-YL)benzoic acid: Contains a single carboxyl group instead of two.

    9-(2-Carboxyphenyl)-9H-carbazole: Carbazole attached to a benzoic acid derivative.

Uniqueness

5-(9H-Carbazol-9-YL)isophthalic acid is unique due to its specific arrangement of functional groups, which allows for versatile chemical reactivity and the formation of stable complexes with metal ions. This uniqueness makes it particularly valuable in the synthesis of coordination polymers and MOFs, as well as in applications requiring specific photophysical properties .

Properties

IUPAC Name

5-carbazol-9-ylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4/c22-19(23)12-9-13(20(24)25)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBOFYVDIUYNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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